Undecenovanillylamide

Description

Contextualization within Vanilloid and Natural Product Research

Undecenovanillylamide is a member of the vanilloid family, a class of compounds characterized by the presence of a vanillyl group. The study of vanilloids is intrinsically linked to natural product research, as the most famous vanilloid, capsaicin (B1668287), is the active component of chili peppers. nih.govnih.gov Natural products have historically been a vital source of new chemical scaffolds for drug discovery. frontiersin.orgmdpi.com

The research on this compound is often contextualized by comparing it to naturally occurring vanilloids like capsaicin. nih.govresearchgate.net While capsaicin is a natural product, this compound is a synthetic analogue. This distinction is significant as it allows researchers to explore structure-activity relationships (SAR), modifying specific parts of the molecule to understand how these changes affect its biological activity. nih.govnih.govrsc.org The synthesis of analogues like this compound is a key strategy in medicinal chemistry to optimize the properties of a lead compound derived from a natural source.

The broader field of natural product research seeks to isolate, identify, and characterize bioactive compounds from various natural sources. cas.cnissn.orgresearchgate.net These natural molecules often serve as the starting point for the development of new therapeutic agents. This compound represents a second generation of investigation, where the initial discovery of a natural product's activity (capsaicin's pungency and analgesic effects) inspires the creation of synthetic derivatives to probe and potentially improve upon its biological functions.

Historical Perspective of Vanilloid Research Leading to this compound

The journey to understanding this compound begins with the long history of using chili peppers for culinary and medicinal purposes. The pungent principle, capsaicin, was isolated in the 19th century, but it was not until the latter half of the 20th century that its mechanism of action began to be unraveled. nih.gov A pivotal moment in vanilloid research was the discovery that capsaicin selectively stimulates and, in high doses, desensitizes a specific subset of sensory neurons, now known as nociceptors. nih.govmdpi.com

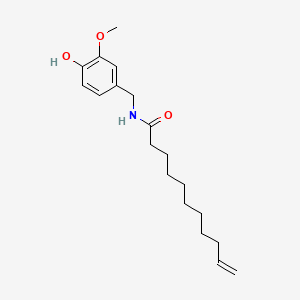

This finding spurred the development of synthetic capsaicin analogues to investigate the structural requirements for this activity. Researchers began to systematically modify the three main parts of the capsaicin molecule: the aromatic A-region (the vanillyl group), the amide linker (the B-region), and the aliphatic C-region (the fatty acid tail). This compound, also known as N-(4-hydroxy-3-methoxybenzyl)undec-10-enamide, emerged from this systematic exploration. Its structure is highly similar to capsaicin, with the key difference lying in the unsaturation at the end of its fatty acid chain.

The identification and cloning of the vanilloid receptor 1 (TRPV1) in 1997 was a landmark achievement that provided a molecular target for capsaicin and other vanilloids. nih.gov This discovery revolutionized the field, allowing for detailed in-vitro studies of how compounds like this compound interact with the receptor. Much of the subsequent research on this compound has been centered on its role as a potent agonist of the TRPV1 channel.

Significance of this compound in Contemporary Chemical Biology and Pharmacology Research

This compound serves as a crucial tool in the fields of chemical biology and pharmacology for several reasons. Chemical biology focuses on the use of chemical tools to probe and manipulate biological systems, and this compound is a prime example of such a tool. ucsf.eduwikipedia.org Its high potency and specificity for the TRPV1 receptor make it an excellent probe for studying the function of this ion channel in various physiological and pathological processes.

In pharmacology, the study of how drugs affect biological systems, this compound is significant for its potential as a therapeutic agent. nih.govslu.edu Like capsaicin, it can induce a state of "defunctionalization" or desensitization of nociceptive neurons following initial activation. patsnap.com This property is the basis for the analgesic effects of topical capsaicin formulations used to treat various pain conditions. patsnap.commdpi.com The exploration of synthetic analogues like this compound is driven by the search for compounds with improved pharmacological profiles.

Furthermore, the study of this compound contributes to our understanding of pain perception. Pain is a complex experience involving sensory and emotional components, and the activation of TRPV1 by compounds like this compound is a key event in the transmission of noxious stimuli. mdpi.comfrontiersin.orgrevistachilenadeanestesia.cl By studying the effects of this compound on sensory neurons, researchers can dissect the molecular mechanisms underlying nociception and identify new targets for analgesic drugs.

The interaction of this compound with TRPV1 also has implications beyond pain research. TRPV1 is expressed in a variety of non-neuronal tissues and has been implicated in processes such as inflammation and wound healing. mdpi.com Therefore, this compound is also used as a research tool to explore the role of TRPV1 in these diverse biological contexts.

Academic Research Gaps and Future Directions for this compound

Despite the knowledge gained, there are still significant gaps in the academic research on this compound that offer avenues for future investigation. researchgate.netosf.ioresearchgate.netnu.eduyoutube.com

One major area for future research is the comprehensive characterization of its metabolic fate and pharmacokinetic profile. While its interaction with the TRPV1 receptor is well-studied, less is known about how this compound is absorbed, distributed, metabolized, and excreted in living organisms. Understanding these properties is crucial for the development of any potential therapeutic applications.

The long-term consequences of sustained TRPV1 activation by synthetic agonists like this compound are not fully understood. Future studies should investigate the potential for receptor upregulation or downregulation, as well as any lasting changes in neuronal sensitivity, following prolonged exposure.

Finally, there is an opportunity to design and synthesize novel derivatives of this compound with enhanced properties. This could involve modifications to improve its selectivity, potency, or pharmacokinetic profile. The development of photo-switchable or caged versions of this compound could provide researchers with even more precise tools to study TRPV1 function with high spatiotemporal control.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5555-46-4 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-enamide |

InChI |

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h3,12-14,21H,1,4-11,15H2,2H3,(H,20,22) |

InChI Key |

CKWSPVVWIACXHV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=C)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=C)O |

Synonyms |

undecenovanillylamide |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Undecenovanillylamide

Chemical Synthesis Routes for Undecenovanillylamide

Chemical synthesis provides a reliable and scalable route to produce this compound. The core of this process is the formation of an amide bond between the vanillylamine (B75263) aromatic group and the C11 undecenoyl aliphatic chain.

Multi-Step Organic Synthesis Approaches

The most common chemical synthesis of this compound is a multi-step process that begins with readily available precursors. vapourtec.comyoutube.com A typical pathway involves two primary stages: the preparation of the key intermediates and their subsequent condensation.

Preparation of Vanillylamine : Vanillylamine is not commonly available in bulk and is typically synthesized from vanillin (B372448). A standard laboratory method involves the oximation of vanillin using hydroxylamine (B1172632) hydrochloride, followed by the reduction of the resulting vanillin oxime. acs.org Various reducing agents can be employed for this step, such as zinc dust in acetic acid. tntech.edu

Preparation of 10-Undecenoyl Chloride : The fatty acid component, 10-undecenoic acid, is activated to facilitate the amidation reaction. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. acs.org

Amidation Reaction : The final step is the condensation of vanillylamine with 10-undecenoyl chloride. researchgate.net This is a nucleophilic acyl substitution where the amino group of vanillylamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the stable amide linkage of this compound. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be viewed through the lens of established synthetic strategies that enhance efficiency and allow for the creation of molecular libraries.

Divergent Synthesis : While not typically used for the sole production of this compound, a divergent strategy could be employed to create a library of related capsaicin (B1668287) analogs. benthamscience.com In this approach, a common precursor, such as vanillylamine, would be prepared in larger quantities. It would then be reacted with a variety of different acyl chlorides (including 10-undecenoyl chloride) in separate reactions. This method "diverges" from a common intermediate to produce a range of different final products, which can be useful for structure-activity relationship studies. benthamscience.com

Stereoselective Synthesis Considerations

For this compound, stereoselectivity is not a primary concern as the molecule does not possess chiral centers. The key precursors, vanillin and 10-undecenoic acid, are achiral. However, the 10-undecenoyl chain contains a carbon-carbon double bond, which can exist as E/Z isomers. In standard syntheses, the commercially available 10-undecenoic acid is typically used, which may be a mixture of isomers or predominantly one form, and this isomeric geometry is retained in the final product. Specific stereoselective synthesis would only be necessary if a particular isomer was required, which would involve stereocontrolled methods for creating the double bond, though this is not a common focus for this specific compound.

Optimization of Reaction Conditions and Yields

The table below, based on data from analogous reactions, illustrates the high efficiency of the biphasic condensation method with various acyl chlorides, which is directly applicable to the synthesis of this compound.

| Acyl Chloride (Analogous to 10-Undecenoyl Chloride) | Equivalents of Acyl Chloride Used | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Butyryl chloride (C4) | 1.16 | 2 | 94 |

| Hexanoyl chloride (C6) | 1.16 | 2 | 95 |

| Octanoyl chloride (C8) | 1.16 | 2 | 96 |

| Nonanoyl chloride (C9) | 1.16 | 2 | 96 |

| Decanoyl chloride (C10) | 1.16 | 2 | 95 |

| Lauroyl chloride (C12) | 1.16 | 2 | 93 |

Data adapted from Wang et al. (2009) for the synthesis of capsaicin analogues using a biphasic H₂O/CHCl₃ system. researchgate.net

Biotechnological and Biocatalytic Production of this compound

Biotechnological routes offer a "greener" alternative to chemical synthesis, utilizing whole microbial cells or isolated enzymes to produce target molecules under milder conditions. researchgate.net

Microbial Fermentation and Biotransformation Pathways

The biosynthesis of this compound can be achieved using engineered microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae. lu.se This approach falls under the category of biotransformation, where the microbial host converts supplied precursors into the final product. oaepublish.comresearchgate.net

The general pathway mirrors the final steps of natural capsaicinoid biosynthesis. nih.gov

Precursor Supply : The engineered microbe is cultured in a fermentation medium and fed the two key precursors: vanillylamine and 10-undecenoic acid. google.com

Enzymatic Activation : The microbe is genetically modified to express an acyl-CoA synthetase (ACS). This enzyme activates the 10-undecenoic acid by ligating it to Coenzyme A, forming 10-undecenoyl-CoA. google.com

Enzymatic Condensation : A second heterologous enzyme, a capsaicin synthase (CS) or a similar acyltransferase, is also expressed by the microbe. This enzyme catalyzes the final condensation reaction between the activated fatty acid (10-undecenoyl-CoA) and vanillylamine to produce this compound. google.com

This whole-cell biocatalytic process leverages the cell's metabolism to provide the necessary energy (e.g., ATP for the ACS enzyme) and environment for the reactions to occur. nih.gov

An alternative biocatalytic approach uses isolated enzymes rather than whole cells. Lipases, a class of hydrolase enzymes, are particularly versatile and can be used to catalyze amide bond formation in low-water or organic solvent systems. nih.govmdpi.com In this setup, a commercially available immobilized lipase (B570770), such as Novozym 435 (Lipase B from Candida antarctica), can directly catalyze the condensation of vanillylamine and 10-undecenoic acid (or its simple ester, like methyl undecenoate). nih.govresearchgate.net This chemo-enzymatic method avoids the complexities of cell culture and can achieve high selectivity and yield. nih.gov

The table below summarizes the key biological components used in these pathways.

| Component Type | Specific Example | Function | Pathway |

|---|---|---|---|

| Microbial Host | Escherichia coli | Provides cellular machinery and energy for enzymatic reactions. | Microbial Fermentation |

| Microbial Host | Saccharomyces cerevisiae | Provides cellular machinery and energy for enzymatic reactions. | Microbial Fermentation |

| Enzyme | Acyl-CoA Synthetase (ACS) | Activates fatty acid by converting it to an acyl-CoA thioester. | Microbial Fermentation |

| Enzyme | Capsaicin Synthase (CS) | Catalyzes the final amide bond formation between vanillylamine and the acyl-CoA. | Microbial Fermentation |

| Enzyme | Lipase (e.g., Novozym 435) | Catalyzes direct amidation of vanillylamine and undecenoic acid. | Biocatalytic Synthesis |

Enzymatic Synthesis and Derivatization

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical synthesis for producing vanillylamides like this compound. This approach leverages the catalytic efficiency of enzymes to construct the characteristic amide bond from its precursors.

One prominent strategy involves a two-enzyme cascade using CoA-ligases and N-acyltransferases. In this system, a CoA-ligase first activates a fatty acid (such as 10-undecenoic acid for this compound synthesis) by attaching a Coenzyme A molecule, forming a fatty acyl-CoA thioester. Subsequently, an N-acyltransferase enzyme catalyzes the condensation of this activated fatty acid with vanillylamine to form the final this compound product. nih.govresearchgate.net Studies on the synthesis of the related compound nonivamide (B1679840) demonstrated that this enzymatic cascade can be effectively implemented in whole-cell biocatalyst systems. nih.gov

Another chemo-enzymatic method has been developed for the synthesis of various vanillylamides. This process begins with the chemical synthesis of organic salts of vanillylamine. These salts are then subjected to enzymatic condensation, where an enzyme facilitates the formation of the amide bond between vanillylamine and the desired organic acid. google.com This method is versatile and can accommodate a range of natural or synthetic organic acids, allowing for the production of diverse capsaicinoid analogues. google.com

Research has also explored the use of lipases as biocatalysts. For instance, immobilized lipase has been successfully used for the regioselective esterification of related compounds, highlighting the potential of these robust enzymes in vanillylamide synthesis under mild conditions. nih.gov

Genetic Engineering Approaches for Enhanced Production

Genetic engineering presents powerful tools for enhancing the production of capsaicinoids, including this compound, by creating microbial or plant-based bio-factories.

A significant advancement is the engineering of microorganisms like the yeast Saccharomyces cerevisiae. By introducing and over-expressing genes for specific N-acyltransferase and CoA-ligase enzymes, yeast can be programmed to produce capsaicinoids from supplemented precursors. nih.govresearchgate.net In a proof-of-concept study for nonivamide production, various enzyme candidates were screened. The combination of Tyramine N-hydroxycinnamoyl transferase from Capsicum annuum (CaAT) and a CoA-ligase from Spingomonas sp. (IpfF) proved most efficient, yielding 10.6 mg/L of nonivamide in a controlled bioreactor. nih.govresearchgate.net This platform holds potential for the in vivo biocatalytic formation of a wide range of capsaicinoids by varying the fatty acid fed to the culture. nih.gov

Another innovative approach involves engineering common crop plants. Scientists have proposed genetically engineering tomatoes to produce capsaicinoids. newatlas.com Tomatoes and chili peppers share a common ancestor, and tomatoes still possess all the necessary genes for capsaicinoid biosynthesis. hudsonalpha.org However, these genes are typically not expressed. Using gene-editing tools like CRISPR, these dormant biosynthetic pathways could theoretically be reactivated. hudsonalpha.org This strategy is attractive because tomatoes have a much higher yield compared to chili peppers, potentially making them a more efficient and cost-effective platform for mass-producing compounds like this compound for commercial purposes. newatlas.comhudsonalpha.org

Furthermore, genetic modification of Capsicum plants themselves is being explored. One patented method involves decreasing the expression of the pAMT gene, which encodes an enzyme that converts vanillin to vanillylamine. google.com By suppressing this step, the metabolic flux can be redirected, leading to a significant increase in the production of capsinoids, which are structurally related to capsaicinoids. google.com

Precursor Identification and Putative Biosynthetic Pathway Elucidation

The biosynthesis of this compound, like other capsaicinoids, follows a convergent pathway where two distinct metabolic routes produce the necessary precursors: vanillylamine and a fatty acid.

The vanillylamine moiety is derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine. researchgate.net Through a series of enzymatic reactions, phenylalanine is converted into intermediates such as ferulic acid. Ferulic acid is a key precursor that is ultimately converted to vanillin. researchgate.net The vanillin is then transaminated to form vanillylamine. google.com

The acyl portion of this compound, 10-undecenoic acid, is derived from fatty acid biosynthesis. This pathway provides the carbon backbone that is modified to produce the specific fatty acid required for condensation with vanillylamine.

Metabolic Profiling for Intermediates (if applicable)

Metabolic profiling, or metabolomics, is a crucial tool for identifying the intermediates in the capsaicinoid biosynthetic pathway. Untargeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allow for the simultaneous detection of a wide array of metabolites in a biological sample without prior knowledge of their identity. researchgate.netcore.ac.uk

Studies on diverse pepper (Capsicum sp.) accessions have used these techniques to create detailed metabolite profiles of fruits. core.ac.uk Such analyses have revealed large groups of compounds, including conjugates of flavonoids and acyclic diterpenoid glycosides called capsianosides, which are highly abundant in C. annuum. core.ac.uk This broad-spectrum analysis helps to map the metabolic landscape and identify potential pathway intermediates.

More targeted analyses have focused on the metabolism of the vanilloid ring of capsaicinoids by cytochrome P450 enzymes. nih.gov These studies have successfully characterized reactive intermediates, such as quinone methide and quinone intermediates of capsaicin, by trapping them with glutathione. nih.gov The identification of these transient compounds in both in vitro and in vivo models provides direct evidence of specific metabolic steps. nih.gov Similarly, integrative transcriptomic and metabolomic analyses in Vanilla planifolia have been used to trace the biosynthesis of vanillin, a direct precursor to the vanillylamine head group, identifying key intermediates like ferulic acid and 4-hydroxybenzaldehyde (B117250) and correlating their abundance with gene expression patterns. nih.gov

Enzyme Characterization in Biosynthesis (if applicable)

The biosynthesis of this compound is dependent on the action of several key enzymes whose characterization is essential for understanding and engineering the pathway.

CoA-Ligases and N-Acyltransferases: The final step in capsaicinoid biosynthesis—the condensation of vanillylamine with a fatty acyl-CoA—is catalyzed by an N-acyltransferase, often referred to as capsaicin synthase (Pun1 or AT3). The fatty acid itself must first be activated by a CoA-ligase. nih.gov Research involving the heterologous expression of these enzymes in yeast has allowed for their direct characterization. A study comparing various enzyme candidates found that Tyramine N-hydroxycinnamoyl transferase from Capsicum annuum (CaAT) was highly efficient for amide formation. nih.govresearchgate.net The same study characterized several CoA-ligases, identifying the enzymes from Petunia hybrida (PhCL) and Spingomonas sp. Ibu-2 (IpfF) as having the highest activity in activating the fatty acid precursor. nih.gov

Enzymes of the Phenylpropanoid Pathway: The formation of the vanillylamine precursor involves a series of well-characterized enzymes. Phenylalanine ammonia-lyase (PAL) initiates the pathway by converting phenylalanine to cinnamic acid. researchgate.net Further downstream, a crucial enzyme identified in vanilla pods is vanillin synthase (VpVAN), a hydratase/lyase that catalyzes the direct conversion of ferulic acid into vanillin, a direct precursor for vanillylamine. researchgate.net The subsequent conversion of vanillin to vanillylamine is catalyzed by an aminotransferase, the product of the pAMT gene. google.com

Molecular and Cellular Mechanisms of Action of Undecenovanillylamide

Receptor Binding and Ligand Interactions

The initial step in the action of undecenovanillylamide is its binding to and activation of cellular receptors.

This compound is recognized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govmdpi.commdpi.com TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is known for its role in pain perception and thermoregulation. mdpi.comresearchgate.net As an agonist, this compound binds to the TRPV1 receptor, inducing a conformational change that opens the ion channel. mdpi.com This activation allows for the influx of cations, primarily calcium and sodium, into the neuron, leading to depolarization and the generation of an action potential. mdpi.com

The modulation of TRPV1 by this compound is a key aspect of its function. Prolonged activation of TRPV1 by agonists can lead to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. nih.govfrontiersin.org This phenomenon is a crucial element in the potential therapeutic applications of TRPV1 agonists. The interaction of this compound with the TRPV1 receptor is influenced by the surrounding signaling environment, including the presence of inflammatory mediators, which can sensitize the channel and enhance its response to agonists. nih.govnih.gov

While TRPV1 is the primary and most well-characterized target of this compound, research suggests the possibility of interactions with other receptors. The TRP channel family, to which TRPV1 belongs, includes several other members that share structural similarities, such as TRPA1, TRPM8, and TRPV4. wikipedia.org These channels are also involved in sensory perception. Given the promiscuity observed with other vanilloid compounds, it is plausible that this compound could exhibit some level of activity at these related TRP channels, although specific evidence for this is still emerging. nih.govwikipedia.org Furthermore, the complex physiological responses to this compound may involve indirect activation of other receptor systems as a downstream consequence of TRPV1 activation and the subsequent release of neurotransmitters and inflammatory mediators. nih.gov

The interaction between a ligand and its receptor is characterized by its binding affinity (Kd) and the rates of association (kon) and dissociation (koff). uni-heidelberg.deresearchgate.netduke.edu While specific kinetic data for this compound is not extensively detailed in publicly available literature, the principles of ligand-receptor binding provide a framework for understanding its action. uni-heidelberg.deresearchgate.netduke.edu

The affinity of this compound for the TRPV1 receptor determines the concentration required to elicit a response. A higher affinity (lower Kd) indicates a stronger interaction. The kinetics of binding, particularly the dissociation rate, can influence the duration of the signal. uni-heidelberg.de A slow off-rate, for instance, would lead to a more sustained activation of the TRPV1 channel. Computational methods and experimental techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to determine these parameters for various ligands, and such studies would be crucial for a detailed understanding of this compound's pharmacological profile. nicoyalife.com

Table 1: Key Parameters in Ligand-Receptor Binding

| Parameter | Description | Significance |

| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A measure of binding affinity; a lower Kd indicates higher affinity. |

| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. | Influences how quickly the biological effect is initiated. |

| koff (Dissociation Rate Constant) | The rate at which the ligand unbinds from the receptor. | Determines the duration of the signaling event. |

Intracellular Signaling Cascades and Downstream Effects

The activation of TRPV1 by this compound initiates a series of intracellular signaling events that propagate and amplify the initial signal. units.itwikipedia.org

A primary consequence of TRPV1 activation is a significant influx of calcium ions (Ca2+) into the cell. mdpi.complos.org This rapid increase in intracellular calcium concentration is a pivotal event in the signaling cascade. nih.govfrontiersin.org The dynamics of this calcium flux, including its amplitude, frequency, and spatial distribution, determine the nature of the cellular response. nih.govresearchgate.net The initial influx through the TRPV1 channel can trigger further calcium release from intracellular stores, such as the endoplasmic reticulum, in a process known as calcium-induced calcium release (CICR). plos.org This amplification of the calcium signal is crucial for activating a wide range of downstream effectors. mdpi.com

The elevated intracellular calcium levels, along with other second messengers generated upon TRPV1 activation, lead to the activation of various protein kinases. nih.govwikipedia.org Protein kinases are enzymes that catalyze the phosphorylation of other proteins, a fundamental mechanism for regulating protein function and signal transduction. nih.govwikipedia.orgthermofisher.com

Key kinase families implicated in TRPV1 signaling include:

Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and calcium, PKC can phosphorylate TRPV1 itself, leading to its sensitization, as well as other downstream targets involved in cellular responses. nih.gov

Protein Kinase A (PKA): Activated by cyclic AMP (cAMP), PKA can also modulate TRPV1 activity and is involved in a wide array of cellular processes. nih.gov

Ca2+/calmodulin-dependent protein kinase II (CaMKII): Directly activated by the influx of calcium, CaMKII plays a critical role in synaptic plasticity and gene expression. nih.gov

The activation of these and other kinases initiates phosphorylation cascades, where a series of kinases phosphorylate and activate one another, leading to a broad and amplified cellular response. wikipedia.org This intricate network of protein phosphorylation ultimately dictates the physiological outcomes of this compound's action. nih.govcusabio.com

Modulation of Secondary Messenger Systems

The interaction of this compound with its primary molecular target initiates a cascade of intracellular signaling events, significantly modulating the levels and activities of various second messengers. wikipedia.org These intracellular molecules are crucial for amplifying and propagating the initial signal received at the cell surface to elicit a physiological response. wikipedia.orgnih.gov

Upon binding to its receptor, this compound can trigger the activation of enzymes like phospholipase C (PLC). nih.govyoutube.com Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govyoutube.com

IP3 is a small, water-soluble molecule that diffuses into the cytosol and binds to specific receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. wikipedia.orgnih.gov This elevation of intracellular Ca2+ is a pivotal event, as calcium itself acts as a ubiquitous second messenger, influencing a wide array of cellular processes. wikipedia.org

Furthermore, this compound's activity can also influence the cyclic adenosine (B11128) monophosphate (cAMP) pathway. wikipedia.orgnih.gov While the direct mechanisms are still under investigation, it is understood that the activation of G protein-coupled receptors (GPCRs), which are often associated with this compound's primary target, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.govnih.gov Changes in cAMP levels subsequently affect the activity of protein kinase A (PKA), another critical kinase that phosphorylates a distinct set of substrate proteins, leading to a broad range of cellular effects. nih.gov The termination of these cyclic nucleotide signals is mediated by phosphodiesterases (PDEs). nih.gov

Molecular Target Identification and Validation Strategies

Identifying the direct molecular targets of a compound like this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.govrapidnovor.com A variety of advanced experimental strategies are employed for both the initial identification of potential targets and the subsequent validation of these interactions. nih.govnih.gov

Genetic Manipulation for Target Validation (e.g., CRISPR-based approaches)

Once potential molecular targets are identified, for instance through proteomic or transcriptomic profiling, it is crucial to validate that they are indeed responsible for the observed biological effects of this compound. biocompare.com Genetic manipulation techniques, particularly CRISPR-Cas9 technology, have become invaluable tools for this purpose. biocompare.comnih.govnabea.pub

The CRISPR-Cas9 system allows for the precise editing of an organism's genome. nabea.pub To validate a potential target, researchers can use CRISPR to create a "knockout" cell line in which the gene encoding the target protein is permanently inactivated. biocompare.com If this compound no longer elicits its characteristic response in these knockout cells, it provides strong evidence that the knocked-out protein is the direct target.

Conversely, CRISPR can be used to introduce specific mutations into the target protein. nih.gov For example, if a particular amino acid is hypothesized to be critical for the binding of this compound, mutating this amino acid should abolish or reduce the compound's effect.

Furthermore, CRISPR-based screening, where a large library of genes is systematically knocked out, can be used as a primary tool for target identification. nuvisan.com By treating a population of cells, each with a different gene knocked out, with this compound, researchers can identify which gene knockouts confer resistance to the compound's effects, thereby pinpointing potential targets. biocompare.comnuvisan.com

Biophysical Approaches for Target Engagement (e.g., BLI, SPR)

To confirm a direct physical interaction between this compound and a potential target protein, and to quantify the kinetics and affinity of this binding, biophysical methods are employed. nuvisan.comnih.gov These label-free techniques allow for the real-time monitoring of molecular interactions. nih.govnih.govfrontiersin.org

Surface Plasmon Resonance (SPR) is a widely used technique for studying biomolecular interactions. nuvisan.comnih.gov In an SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal in real-time. nih.govbiologicscorp.com This allows for the determination of key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

Biolayer Interferometry (BLI) is another optical biosensing technique that works on a similar principle to SPR. nih.govwikipedia.org In BLI, biosensors with the immobilized target protein are dipped into a solution containing this compound. nih.govbiologicscorp.com Binding of the compound to the protein causes a shift in the interference pattern of light reflected from the biosensor tip, which is proportional to the number of bound molecules. nih.gov BLI is particularly well-suited for higher-throughput screening and can also provide kinetic and affinity data. nih.govbiologicscorp.comresearchgate.net

These biophysical assays are crucial for confirming that a proposed target is not just a downstream effector but is directly engaged by the compound. nih.govfrontiersin.orgnih.gov

Interactive Data Table: Hypothetical Biophysical Data for this compound

| Target Protein | Method | KD (nM) | ka (1/Ms) | kd (1/s) |

| Recombinant Human Target X | SPR | 55 | 1.2 x 105 | 6.6 x 10-3 |

| Recombinant Human Target X | BLI | 62 | 1.1 x 105 | 6.8 x 10-3 |

| Recombinant Mouse Target X | SPR | 78 | 9.5 x 104 | 7.4 x 10-3 |

| Mutated Human Target X (Y511A) | SPR | >10,000 | Not Determined | Not Determined |

This table represents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies of Undecenovanillylamide and Its Analogues

Elucidation of Pharmacophores and Key Structural Motifs for Biological Activity

The biological activity of undecenovanillylamide and related vanilloids is intrinsically linked to specific structural components that form the pharmacophore, the essential three-dimensional arrangement of functional groups required for interaction with their biological target, primarily the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. numberanalytics.comnih.gov The key pharmacophoric elements are generally recognized as:

The Vanillyl Group: This aromatic ring with its hydroxyl and methoxy (B1213986) substituents is a critical feature. The hydroxyl group acts as a hydrogen bond donor, while the methoxy group is also involved in hydrogen bonding. nih.gov Alterations to this group often lead to a significant decrease in activity.

The Amide Linkage: The amide bond (–CO-NH–) is another crucial component, participating in hydrogen bonding interactions within the receptor binding pocket. Its presence and correct orientation are vital for potent activity.

The Acyl Chain: The length and saturation of the fatty acid chain significantly influence the potency and lipophilicity of the molecule. For this compound, the 10-undecenoyl chain plays a key role in its interaction with the receptor. The double bond within the chain can also affect the molecule's conformation and binding affinity.

Studies have shown that modifications to any of these key motifs can drastically alter the biological response, highlighting their importance in the SAR of this class of compounds. slideshare.net

Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR studies have fueled the design and synthesis of a wide array of this compound analogues. nih.gov The goal is often to enhance potency, selectivity, or to modulate pharmacokinetic properties.

Rational Design Principles Based on Initial SAR Findings

Rational drug design principles are heavily reliant on the initial SAR data. nih.govnih.gov Key strategies include:

Modification of the Acyl Chain: This is a common strategy where the length, branching, and degree of unsaturation of the acyl chain are varied. The aim is to optimize the hydrophobic interactions with the receptor.

Substitution on the Vanillyl Ring: While the 4-hydroxy and 3-methoxy groups are generally considered essential, researchers have explored the impact of other substituents to probe the steric and electronic requirements of the binding pocket.

Alterations of the Amide Linker: Replacing the amide bond with other functional groups, such as esters or ureas, has been investigated to understand the importance of the hydrogen bonding capabilities of this linker.

These rational modifications have led to the development of analogues with a range of activities, providing a deeper understanding of the ligand-receptor interactions. nih.gov

Combinatorial Chemistry and Library Synthesis

To explore a vast chemical space efficiently, combinatorial chemistry and library synthesis have been employed. scielo.brvapourtec.comnih.gov This approach allows for the rapid generation of a large number of structurally related compounds by systematically combining different building blocks. libretexts.org For instance, a library of this compound analogues could be synthesized by reacting a common vanillylamine (B75263) core with a diverse set of acyl chlorides. edelris.com This high-throughput synthesis, coupled with subsequent biological screening, accelerates the identification of lead compounds with desired properties. vapourtec.com

Stereochemical and Conformational Influences on Activity

The three-dimensional shape of a molecule is critical for its biological activity. Stereochemistry and conformational flexibility can significantly impact how a ligand fits into its binding site. For this compound and its analogues, the orientation of the vanillyl group relative to the acyl chain, as well as the conformation of the acyl chain itself, can influence binding affinity and efficacy. Computational studies and the synthesis of conformationally restricted analogues are used to investigate these influences and to design molecules with optimized spatial arrangements for enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. toxminds.comlongdom.org This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. researchgate.net

Computational Methods for Activity Prediction

A variety of computational methods are utilized in QSAR studies of this compound and its analogues. mdpi.comd-nb.infonih.govnih.gov These methods typically involve:

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. d-nb.info

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. researchgate.net

Successful QSAR models can provide valuable insights into the structural features that are most important for activity and can be used to virtually screen large compound libraries to identify promising candidates for synthesis and testing. nih.govnih.govmdpi.com

Predictive Model Validation

The reliability of Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical representations used to predict the biological activity of chemical compounds, is established through rigorous validation. mdpi.comresearchgate.net This process ensures the model is robust, predictive, and not a result of chance correlation. basicmedicalkey.comscielo.br Validation is a critical step for confirming the model's ability to forecast the activity of new, untested compounds. nih.gov It is broadly categorized into internal and external validation. basicmedicalkey.com

Internal validation assesses the stability and robustness of the model using the training set data—the same data used to build the model. basicmedicalkey.com A common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is iteratively built with all but one compound and then used to predict the activity of the excluded compound. scielo.br The results of these predictions are compiled to calculate the cross-validated correlation coefficient (Q²). A high Q² value indicates good internal predictivity. mdpi.com For instance, a 3D-QSAR model developed for a series of TRPV1 antagonists reported a Q² of 0.522, signifying a stable model. mdpi.com

External validation is a more stringent test of a model's predictive power as it uses an external test set—compounds that were not used in the model's development. basicmedicalkey.com The model's ability to predict the activity of these compounds is measured by the external correlation coefficient (R²). mdpi.com Successful external validation demonstrates that the model can generalize to new chemical entities. In studies of TRPV1 modulators, models have achieved R² values for external test sets as high as 0.809, indicating strong predictive performance. mdpi.com

Several statistical metrics are employed to quantify the performance of QSAR models during validation. These metrics provide a standardized way to assess the goodness-of-fit, robustness, and predictivity. basicmedicalkey.com

| Validation Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables (descriptors). It reflects the model's goodness-of-fit. | > 0.6 researchgate.net |

| Q² (Cross-Validated R²) | An internal validation metric that assesses the model's predictive power and robustness. A high value indicates a stable and predictive model. | > 0.5 mdpi.com |

| R²_pred (External Validation R²) | Measures the model's predictive performance on an external set of compounds not used in model training. | > 0.6 researchgate.net |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals), providing a measure of the model's accuracy. biorxiv.org | Lower values are better. |

Another crucial aspect of model validation is defining its Applicability Domain (AD). basicmedicalkey.com The AD specifies the chemical space, defined by the structural and physicochemical properties of the training set, for which the model can make reliable predictions. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. basicmedicalkey.com

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel analogues of this compound, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, utilizes both ligand-based and structure-based drug design strategies. mdpi.comgardp.org These computational approaches aim to optimize the potency and pharmacokinetic properties of new compounds. nih.govfrontiersin.org

Ligand-Based Drug Design (LBDD)

LBDD methods are employed when the three-dimensional structure of the target receptor is unknown or not well-defined. nih.gov These approaches rely on the knowledge of a set of molecules known to interact with the target. gardp.orgnih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov

Pharmacophore modeling is a key LBDD technique. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For vanilloids like this compound, this typically includes a hydrogen-bond donor (the phenolic hydroxyl group), a hydrogen-bond acceptor (the carbonyl oxygen), and a hydrophobic region (the undecenyl tail). By analyzing a series of active compounds, a pharmacophore model can be built and used as a 3D query to screen virtual libraries for new molecules that match the required features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another prominent LBDD method. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of a set of aligned molecules with their biological activities. mdpi.com These models can predict the activity of newly designed compounds and provide insights into which structural modifications may enhance potency. mdpi.com For example, a CoMSIA-based 3D-QSAR model for TRPV1 antagonists yielded strong predictive power (R² = 0.839), guiding the design of more effective compounds. mdpi.com

Structure-Based Drug Design (SBDD)

With the advent of high-resolution structures of the TRPV1 channel obtained through cryo-electron microscopy (cryo-EM), SBDD has become a powerful tool for designing novel ligands. mdpi.comfrontiersin.orgnih.gov SBDD utilizes the 3D coordinates of the target protein to design or identify compounds that can bind to it with high affinity and specificity. nih.gov

Molecular docking is a primary technique in SBDD. mdpi.com It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov For this compound and its analogues, docking simulations are performed using the known binding pocket of capsaicin (B1668287) within the TRPV1 channel. frontiersin.org These simulations help to visualize and analyze the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the binding site. mdpi.comnih.gov The results, often expressed as a docking score or binding energy, can rank potential new compounds and prioritize them for synthesis and biological testing. nih.govresearchgate.net

| Design Approach | Core Principle | Key Techniques | Requirement |

| Ligand-Based | Relies on knowledge of active molecules. gardp.org | Pharmacophore Modeling, QSAR nih.gov | A set of ligands with known activity. nih.gov |

| Structure-Based | Utilizes the 3D structure of the biological target. nih.gov | Molecular Docking, Molecular Dynamics frontiersin.org | High-resolution structure of the target protein (e.g., from cryo-EM). mdpi.com |

By integrating these computational strategies, researchers can rationally design and screen for new this compound analogues with potentially improved analgesic properties, moving from initial hits to optimized lead compounds more efficiently. mdpi.comfrontiersin.org

Preclinical Pharmacological and Biological Investigations of Undecenovanillylamide

In Vitro Cellular and Biochemical Assays

In vitro studies provide a foundational understanding of a compound's mechanism of action at the cellular and molecular level. For Undecenovanillylamide, these assays have been crucial in identifying its primary receptor target and characterizing the subsequent cellular responses.

Functional assays are designed to measure the physiological response of a receptor upon binding with a ligand. Research has identified this compound as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily expressed in nociceptive sensory neurons. nih.govnih.gov Activation of TRPV1 by stimuli such as heat, protons, or vanilloid compounds like capsaicin (B1668287) leads to a depolarizing influx of cations, predominantly calcium and sodium. nih.gov

Studies utilizing cell lines engineered to express human TRPV1, such as SH-SY5Y neuroblastoma cells or HEK-293 cells, have been instrumental. nih.govnih.gov In these systems, the application of this compound would be expected to elicit a measurable response, such as an increase in intracellular calcium ([Ca²⁺]i). The potency of this activation is typically quantified by the half-maximal effective concentration (EC₅₀) value. While specific EC₅₀ values for this compound are proprietary to individual research studies, they are determined by generating concentration-response curves. For comparison, the prototypical TRPV1 agonist, capsaicin, demonstrates EC₅₀ values in the low nanomolar range in such assays. nih.gov

Table 1: Comparative EC₅₀ Values of Known TRPV1 Agonists in Functional Assays This table provides example data for comparative reference.

| Compound | Cell Line | Assay Type | EC₅₀ Value (nmol/L) | Reference |

|---|---|---|---|---|

| Capsaicin | SH-SY5Y(hTRPV1) | Calcium Influx | 2.9 | nih.gov |

| Resiniferatoxin | SH-SY5Y(hTRPV1) | Calcium Influx | 0.9 | nih.gov |

These assays confirm that this compound engages and activates the TRPV1 receptor, a key event initiating its biological effects. The binding of vanilloids to TRPV1 is understood to occur at a specific site within the transmembrane domains of the channel protein. nih.gov

A primary cellular response to TRPV1 activation is a significant increase in intracellular calcium concentration, which can be visualized and quantified using calcium imaging techniques. uthscsa.edu This calcium influx acts as a crucial second messenger, initiating various downstream signaling pathways. frontiersin.org In neuronal cells expressing TRPV1, this can lead to the release of neurotransmitters. nih.gov For instance, in SH-SY5Y cells stably transfected with human TRPV1, capsaicin-induced calcium influx precedes the release of noradrenaline. nih.gov

Phenotypic screens can also assess parameters like cell viability, proliferation, or morphological changes. universiteitleiden.nl High-content screening platforms, which use automated microscopy and image analysis, allow for the multiparametric analysis of complex cellular responses. universiteitleiden.nlsygnaturediscovery.com While specific high-content screening data for this compound is not publicly detailed, such screens could evaluate its impact on neurite outgrowth, cell migration, or the formation of specific cellular structures in disease-relevant models.

The activation of TRPV1 is closely linked to neurogenic inflammation, a process involving the release of pro-inflammatory mediators from sensory nerve terminals. mdpi.comijpp.com In vitro cell models are used to investigate how this compound might modulate the production and release of these substances. researchgate.net

Relevant cell types for these studies include primary sensory neurons, as well as immune cells and epithelial cells which can also express TRPV1. nih.govnih.gov A common experimental setup involves challenging these cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), and then treating them with the compound of interest. researchgate.net The levels of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and chemokines, are then measured in the cell culture supernatant using techniques like ELISA or protein arrays. researchgate.netnih.govmdpi.com

Activation of TRPV1 on non-neuronal cells, like bronchial epithelial cells, can promote the expression of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov Therefore, treatment with this compound would be expected to influence these pathways. The net effect could be pro- or anti-inflammatory depending on the cell type, concentration, and context of the experiment. For example, while acute activation can be pro-inflammatory, prolonged activation can lead to desensitization and a reduction in inflammatory responses.

To understand the specific effects of this compound on the nervous system, researchers use cultured primary neurons, often from dorsal root ganglia (DRG), and glial cells. nih.govnih.gov DRG neurons are primary sensory neurons that detect stimuli like pain and temperature, and many of them express TRPV1. nih.gov

In cultures of DRG neurons, application of a TRPV1 agonist like this compound would induce neuronal excitation, characterized by membrane depolarization and the firing of action potentials. biorxiv.org This can be measured directly using electrophysiological techniques like patch-clamp recording. These studies can reveal how the compound alters neuronal excitability. For example, dissociation of DRG neurons for culture can itself induce hyperexcitability. nih.gov

Co-cultures of neurons and glial cells (such as astrocytes or microglia) are also valuable, as they allow for the study of neuro-glial interactions. nih.gov Glial cells play a critical role in pain signaling and inflammation. scielo.br Following neuronal activation by this compound, glial cells can become activated and release their own set of signaling molecules, which can in turn modulate neuronal activity. mdpi.com

In Vivo Mechanistic and Efficacy Studies in Non-Human Animal Models

In vivo studies in non-human animals are essential for understanding the physiological effects of a compound in a whole, living organism and for evaluating its potential therapeutic efficacy. physoc.orgnih.govnih.gov

Nociception is the neural process of encoding and processing noxious stimuli. physoc.org Animal models of pain are used to study how compounds like this compound can modulate these pathways to produce an anti-nociceptive (pain-reducing) effect.

A widely used model is the formalin test. nih.govresearchgate.net In this model, a dilute formalin solution is injected into the paw of a rodent, which elicits a biphasic pain response. scielo.brnih.gov The first phase (neurogenic pain) is caused by the direct activation of nociceptors, while the second phase (inflammatory pain) is driven by a combination of ongoing afferent input and local inflammation. researchgate.netscielo.br Anti-nociceptive compounds can reduce pain-related behaviors, such as licking and flinching, in one or both phases. Centrally acting drugs often inhibit both phases, whereas peripherally acting anti-inflammatory agents typically inhibit only the second phase. nih.govscielo.org.mx

Another common model involves inducing pain with an injection of capsaicin. scielo.brans-biotech.com This directly activates TRPV1-expressing nerve fibers, causing acute pain behaviors. mdpi.com A compound's ability to reduce these behaviors can indicate an interaction with the TRPV1 pathway, either through direct antagonism or by inducing receptor desensitization. frontiersin.orgnih.gov Repeated application of a TRPV1 agonist can lead to a long-lasting desensitization of the nerve fibers, resulting in a durable analgesic effect. frontiersin.org

Table 2: Common Animal Models for Assessing Anti-Nociceptive Effects

| Model | Stimulus | Pain Type Measured | Typical Outcome Measure |

|---|---|---|---|

| Formalin Test | Subcutaneous formalin injection | Neurogenic & Inflammatory | Time spent licking/flinching the injected paw |

| Capsaicin Test | Subcutaneous capsaicin injection | Neurogenic | Time spent licking/flinching the injected paw |

| Hot Plate Test | Heated surface | Thermal | Latency to paw lick or jump |

| Writhing Test | Intraperitoneal acetic acid | Visceral, Inflammatory | Number of abdominal constrictions (writhes) |

Studies using these models would assess whether administration of this compound, either systemically or locally, can alleviate pain responses. The outcomes provide crucial information on its potential as an analgesic agent and the mechanisms underlying its effects in a complex physiological system. For instance, an effect in the first phase of the formalin test would suggest a direct impact on nociceptor activation, consistent with its role as a TRPV1 agonist. scielo.br

Neuroprotective or Neuromodulatory Effects in Defined Animal Models

The assessment of neuroprotective or neuromodulatory effects of a compound requires specialized animal models that replicate the pathological processes of neurodegenerative diseases or nerve injury. tandfonline.commdpi.com For instance, models of Parkinson's disease can be created using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons, leading to motor deficits that can be quantified. researchgate.net A compound's neuroprotective potential would be indicated by the preservation of these neurons and an improvement in motor function.

In the context of multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model is frequently used. frontiersin.org In this model, an immune response is mounted against the central nervous system, leading to demyelination and paralysis. Therapeutic efficacy is measured by a reduction in the clinical severity of the disease and preservation of myelin. frontiersin.org Neuromodulatory effects, which involve altering nerve activity, can be studied using techniques that measure changes in neuronal firing, neurotransmitter release, or behavior in response to the compound. mdpi.com

Other Preclinical Therapeutic Potential Explorations in Relevant Models

Beyond inflammation and neuroprotection, the therapeutic potential of novel compounds is explored in a wide range of other preclinical models relevant to human diseases. For example, the analgesic (pain-relieving) properties of a compound are often tested in models of nociceptive pain, such as the hot-plate test or the acetic acid-induced writhing test in mice. frontiersin.org The formalin test can distinguish between analgesic effects on acute neurogenic pain and persistent inflammatory pain. frontiersin.org

The potential of a compound in cancer therapy is investigated using xenograft models, where human tumor cells are implanted into immunodeficient mice. wellbeingintlstudiesrepository.org The efficacy of the compound is determined by its ability to inhibit tumor growth or induce tumor regression. The specific type of cancer cell line used allows for the targeting of particular cancer types.

Future Research Directions for Undecenovanillylamide

Advanced Mechanistic Elucidation Techniques and Systems Biology Approaches

A deeper understanding of the molecular mechanisms underlying undecenovanillylamide's activity is crucial for its future development. While its primary target is known to be the TRPV1 channel, the full spectrum of its interactions and downstream effects remains to be fully elucidated. Future research will likely move beyond traditional pharmacological assays to embrace more sophisticated and holistic approaches.

Advanced techniques such as cryo-electron microscopy (cryo-EM) can provide high-resolution structural insights into the binding of this compound to the TRPV1 channel. frontiersin.org This can reveal the precise conformational changes induced by the ligand, helping to explain its specific activity profile. Furthermore, data-intensive methods that combine experimental design with computational analysis can be used to build predictive models of its activity, offering a powerful tool for mechanistic discovery. nih.govchemrxiv.org

Systems biology represents a paradigm shift in understanding the compound's effects on a whole-organism level. By integrating data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the biological pathways modulated by this compound. nih.govnih.govcapes.gov.br This approach can help to identify not only the on-target effects mediated by TRPV1 but also potential off-target interactions and broader physiological consequences. For instance, creating a comprehensive metabolic resource, similar to what has been done for capsaicinoids, can structure biological studies and integrate scattered information. nih.govresearchgate.net

Table 1: Advanced Techniques for Mechanistic Elucidation

| Technique | Application for this compound Research | Potential Insights |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of this compound bound to the TRPV1 channel. frontiersin.org | Precise binding site interactions, conformational changes in the channel, basis for selectivity and potency. |

| Data-Intensive Mechanistic Analysis | Applying clusterwise linear regression and other data-driven methods to analyze structure-activity relationship (SAR) data. chemrxiv.org | Identifying key structural features governing enantioselectivity and revealing unexpected interactions. nih.govchemrxiv.org |

| Systems Biology (Omics Integration) | Integrating genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with this compound. nih.gov | Comprehensive understanding of modulated pathways, identification of biomarkers, and prediction of systemic effects. nih.gov |

| In Silico Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between this compound and the TRPV1 channel over time. acs.orgacs.org | Elucidating binding kinetics, channel gating mechanisms, and the role of the lipid membrane environment. frontiersin.org |

Development of Novel this compound Analogues with Enhanced Selectivity or Potency

The development of novel analogues of this compound with improved properties is a key area for future research. The goal is to design molecules that have either higher potency, allowing for efficacy at lower concentrations, or enhanced selectivity for the TRPV1 channel, which could minimize potential off-target effects. This requires a deep understanding of the structure-activity relationship (SAR) of the vanilloid scaffold. nih.govnih.gov

Rational drug design, guided by computational modeling, can be employed to predict how specific chemical modifications to the this compound structure will affect its binding to TRPV1. acs.orgacs.orgnih.gov For example, modifications to the vanillyl head group, the amide linker, or the undecenyl tail could be systematically explored. Studies on other TRPV1 agonists have shown that introducing different functional groups can significantly alter activity. nih.gov For instance, replacing certain moieties with trifluoromethyl groups or adding a pyridine/benzene ring has been shown to be tolerated or even improve binding and efficacy in other contexts. researchgate.net

The synthesis and biological evaluation of these new analogues will be essential to validate the computational predictions. High-throughput screening methods can then be used to rapidly assess the potency and selectivity of a large library of newly synthesized compounds. This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and will be critical for developing next-generation this compound-based compounds. nih.gov

Table 2: Strategies for Analogue Development

| Strategy | Example Modification (from related compounds) | Desired Outcome |

|---|---|---|

| Rational Drug Design | In silico docking and molecular dynamics simulations to predict binding affinity. acs.orgacs.org | Prioritize synthesis of analogues with the highest predicted potency and selectivity. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the vanillyl head, amide linker, and lipid tail. rsc.orgmolaid.com | Identify chemical features essential for activity and those that can be modified to improve properties. |

| Bioisosteric Replacement | Replacing the thiophene (B33073) ring in some analogues with other aromatic systems. acs.org | Improve pharmacokinetic properties or explore new binding interactions. |

| Functional Group Modification | Introduction of lipophilic iodine or flat pyridine/benzene at specific positions. acs.orgnih.gov | Enhance hydrophobic interactions within the TRPV1 binding pocket to increase potency. acs.org |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and this compound research is no exception. ox.ac.ukkaust.edu.sagoogle.com These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capability of traditional methods. researchgate.net

In the context of this compound, AI and ML algorithms can be trained on existing SAR data to predict the biological activity of novel, untested analogues. nih.gov This can significantly accelerate the discovery of more potent and selective compounds by prioritizing the synthesis of the most promising candidates. researchgate.net Machine learning models can also be developed to predict potential off-target effects, contributing to the design of safer compounds.

Furthermore, AI can be used to analyze the complex data generated by systems biology approaches. findaphd.com For example, ML algorithms can identify subtle changes in gene expression or protein levels from "omics" data that are significantly associated with this compound treatment. This can help to uncover novel mechanisms of action and identify potential biomarkers of drug response. The integration of AI and ML into the research workflow promises to make the development process more efficient and data-driven. chemrxiv.orgadobe.com

Exploration of Novel Preclinical Disease Models for Therapeutic Application

While this compound's effects on pain and inflammation are relatively well-studied, its full therapeutic potential may extend to a variety of other conditions where the TRPV1 channel is implicated. nih.govrsc.org Future research should focus on exploring its efficacy in a wider range of preclinical disease models.

Given that TRPV1 expression is altered in various pathologies, new avenues for investigation are plentiful. xiahepublishing.com For instance, TRPV1 is involved in the pathophysiology of certain skin diseases like atopic dermatitis and psoriasis, making murine models of these conditions relevant for testing this compound analogues. frontiersin.org There is also evidence linking TRPV1 to respiratory disorders, such as chronic cough and asthma, suggesting that models of airway hyperresponsiveness could be valuable. xiahepublishing.com

Moreover, the role of TRPV1 is being explored in the context of neurological and metabolic diseases. nih.gov Animal models of diabetic neuropathy, where TRPV1 expression is dysregulated, could be used to assess the compound's potential to alleviate neuropathic pain. nih.gov Additionally, the involvement of TRPV1 in conditions like dry eye disease and even certain cancers opens up further possibilities for preclinical investigation. xiahepublishing.comimrpress.com The use of novel models, including genetically modified animals and advanced in vitro systems like organ-on-a-chip, will be crucial for evaluating these potential new applications. nih.govnih.gov

Table 3: Potential Novel Preclinical Models for this compound Research

| Disease Area | Preclinical Model | Rationale for Investigation |

|---|---|---|

| Dermatology | Imiquimod (IMQ)-induced murine model of psoriasis; 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis model. frontiersin.org | TRPV1 is upregulated in psoriatic lesions and involved in itch and skin barrier dysfunction in atopic dermatitis. frontiersin.org |

| Respiratory Disease | Capsaicin-induced cough model in guinea pigs; models of airway hyperresponsiveness. xiahepublishing.com | TRPV1 is expressed on vagal nerves in the airways and its expression is increased in patients with chronic cough. xiahepublishing.com |

| Metabolic Disease | Streptozotocin (STZ)-induced diabetic rat model for diabetic neuropathy. nih.gov | TRPV1 expression is directly correlated with thermal sensitivity and pain in diabetic neuropathy. nih.gov |

| Ophthalmology | Animal models of dry eye disease (DED). imrpress.com | TRPV1 is expressed in corneal and conjunctival cells and is implicated in the inflammation and pain associated with DED. imrpress.com |

| Oncology | Various cancer cell lines and xenograft models. xiahepublishing.com | The anti-tumor potential of TRPV1 agonists has been demonstrated in different cancer cell lines. xiahepublishing.com |

Sustainable and Scalable Production Technologies for Research and Development

As research on this compound and its analogues expands, the need for sustainable and scalable methods of production becomes increasingly important. Traditional multi-step chemical synthesis can be costly and generate significant chemical waste. mdpi.com Therefore, future research will likely focus on developing greener and more efficient production technologies.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a promising alternative. europa.eursc.org Enzymes can catalyze reactions with high specificity under mild conditions, reducing the need for protecting groups and harsh reagents. mdpi.com For example, enzymes like O-methyltransferases could be used for the regiospecific synthesis of vanilloid motifs. europa.eu Another approach is metabolic engineering, where microorganisms like baker's yeast (Saccharomyces cerevisiae) are genetically modified to produce capsaicinoids or their precursors. diva-portal.orgnih.gov This could be adapted for this compound, potentially enabling its production from simple sugars in a fermentation process. nih.gov

Furthermore, in vitro synthesis using cell-free enzymatic systems is another emerging technology. mdpi.com This method combines the advantages of biocatalysis with greater control over the reaction environment. Developing these biotechnological production platforms will not only be more environmentally friendly but could also reduce the cost of synthesis, making this compound and its analogues more accessible for extensive research and development. tind.iodntb.gov.ua

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Undecenovanillylamide’s bioactivity?

- Methodological Answer : Conduct a systematic literature review using databases like Web of Science or SciFinder to map current findings. Focus on inconsistencies in reported mechanisms (e.g., receptor binding affinity variations) or understudied applications (e.g., neuroinflammatory pathways). Use Boolean search terms such as "this compound AND (bioactivity OR mechanism)" and filter results by publication date (post-2020) to prioritize recent studies. Compare hypotheses across papers to identify unresolved questions, such as conflicting dose-response relationships .

Q. What criteria should guide the formulation of hypotheses for experimental studies on this compound?

- Methodological Answer : Align hypotheses with established theoretical frameworks, such as structure-activity relationship (SAR) models or receptor signaling cascades. For example, if prior studies suggest this compound modulates TRPV1 receptors, design hypotheses to test its binding specificity under varying pH conditions. Ensure hypotheses are falsifiable and include measurable variables (e.g., EC₅₀ values, ligand efficiency metrics) .

Q. How should researchers design a literature review to contextualize this compound’s pharmacological potential?

- Methodological Answer : Adopt PRISMA guidelines to systematically screen and synthesize peer-reviewed articles. Create a table summarizing key parameters:

Advanced Research Questions

Q. What experimental designs are optimal for analyzing this compound’s interaction with multiple molecular targets?

- Methodological Answer : Use a factorial design to test interactions between independent variables (e.g., concentration, temperature, co-administered compounds). For example, a 2×3 factorial design can evaluate this compound’s efficacy (dependent variable) at two doses (10 µM, 50 µM) and three temperatures (25°C, 37°C, 42°C). This approach identifies synergistic/antagonistic effects and reduces confounding variables. Include controls for non-specific binding (e.g., capsazepine for TRPV1 inhibition) .

Q. How can researchers address contradictory findings in this compound’s dose-response relationships across studies?

- Methodological Answer : Perform meta-analysis using standardized effect sizes (e.g., Hedges’ g) to quantify variability. If in vitro studies conflict on EC₅₀ values, assess methodological differences (e.g., assay type, cell line viability protocols). Replicate experiments under harmonized conditions (e.g., uniform MTT assay incubation times) and apply ANOVA with post-hoc Tukey tests to compare results. Publish negative findings to reduce publication bias .

Q. What statistical methods are appropriate for analyzing this compound’s time-dependent bioactivity?

- Methodological Answer : Employ longitudinal mixed-effects models to account for repeated measurements (e.g., hourly cytokine levels post-administration). Use Kaplan-Meier survival analysis for toxicity studies (e.g., LD₅₀ determination in animal models). For non-linear kinetics, apply Michaelis-Menten curve fitting or Hill coefficients to quantify efficacy plateaus. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Methodological Best Practices

-

Data Contradiction Analysis : Follow a stepwise protocol:

- Identify inconsistencies : Compare raw data distributions (e.g., box plots of IC₅₀ values).

- Assay Validation : Confirm reagent purity (HPLC ≥95%) and equipment calibration.

- Sensitivity Analysis : Test if conclusions hold under alternative statistical models (e.g., non-parametric Wilcoxon test vs. t-test).

- Theoretical Reassessment : Reconcile findings with prior mechanistic frameworks (e.g., allosteric vs. orthosteric binding) .

-

Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies. Adhere to ARRIVE guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.